Dapsone-13C12

Catalog No.
S14392299
CAS No.
M.F
C12H12N2O2S
M. Wt
260.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapsone-13C12

Product Name

Dapsone-13C12

IUPAC Name

4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

Molecular Formula

C12H12N2O2S

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

MQJKPEGWNLWLTK-WCGVKTIYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Dapsone-13C12 is a stable isotopically labeled derivative of dapsone, a sulfone compound known for its antimicrobial properties. The chemical formula for Dapsone-13C12 is C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}, with the unique feature of having twelve carbon atoms replaced by their stable isotope, carbon-13. This modification allows for enhanced tracking and analysis in biological studies. Dapsone itself is primarily recognized for treating leprosy and various dermatological conditions, including acne vulgaris and dermatitis herpetiformis .

As dapsone, including:

  • N-acetylation: This process involves the addition of an acetyl group, which can affect the drug's pharmacokinetics and metabolism.
  • N-oxidation: Dapsone can be metabolized to dapsone hydroxylamine via cytochrome P450 enzymes, particularly CYP2E1. This reaction is crucial as it can lead to toxic metabolites that may contribute to adverse effects .
  • Inhibition of dihydropteroate synthase: Like dapsone, Dapsone-13C12 inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid, thus disrupting bacterial growth .

Dapsone-13C12 retains the biological activities of dapsone, exhibiting significant antimicrobial effects against Mycobacterium leprae and other pathogens. Its mechanism involves:

  • Bacteriostatic Action: By inhibiting folic acid synthesis, it effectively limits bacterial proliferation.
  • Anti-inflammatory Properties: Dapsone modulates neutrophil function and reduces inflammatory responses in conditions such as granuloma annulare .

The isotopic labeling allows researchers to trace the compound's metabolism and distribution in various biological systems, enhancing understanding of its pharmacodynamics.

The synthesis of Dapsone-13C12 typically follows these steps:

  • Starting Material: Use 4-nitroaniline as a precursor.
  • Reduction Reaction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst.
  • Sulfonylation: The resulting compound is treated with sulfur dichloride or sulfuric acid to introduce the sulfone group.
  • Isotopic Labeling: Incorporate carbon-13 during the synthesis process to yield Dapsone-13C12.

This method allows for the production of high-purity labeled compounds suitable for research applications .

Dapsone-13C12 serves several critical applications in research and clinical settings:

  • Pharmacokinetic Studies: Used to investigate absorption, distribution, metabolism, and excretion profiles in human and animal models.
  • Mechanistic Studies: Helps elucidate the mechanisms of action of dapsone-related compounds in microbial resistance and inflammatory pathways.
  • Diagnostic Research: Assists in developing diagnostic tools for conditions treated with dapsone, particularly in leprosy and dermatological disorders .

Interaction studies involving Dapsone-13C12 focus on its metabolic pathways and potential interactions with other drugs. Key points include:

  • Drug Metabolism: Investigating how co-administered drugs may affect the metabolism of Dapsone-13C12 through enzyme induction or inhibition.
  • Adverse Reactions: Understanding how interactions with other medications can lead to increased toxicity or altered efficacy, especially concerning methemoglobinemia associated with dapsone use .

Similar Compounds

Dapsone-13C12 shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
SulfamethoxazoleC10H11N3O3SA sulfonamide antibiotic used primarily for bacterial infections.
ClofazimineC27H22Cl2N4OUsed in leprosy treatment; has anti-inflammatory properties.
4-Aminobenzoic AcidC7H9NO2A precursor in the synthesis of sulfonamides; involved in folic acid synthesis inhibition.
4,4'-Diaminodiphenyl SulfoneC12H12N2O2SThe parent compound of Dapsone; exhibits similar properties without isotopic labeling.

Dapsone-13C12's uniqueness lies in its isotopic labeling, which enhances its utility in tracing studies while retaining the pharmacological properties characteristic of dapsone itself .

Condensation and Functionalization Strategies

The synthesis of Dapsone-¹³C₁₂ typically begins with the condensation of isotopically labeled precursors. A patented method involves reacting 4-aminothiophenol with 4-chloronitrobenzene under phase-transfer conditions, followed by oxidation and reduction steps to yield the sulfone backbone. To incorporate carbon-13, researchers substitute natural abundance carbon sources with ¹³C-enriched reagents at critical synthetic stages. For instance, using ¹³C-labeled methyl caprylate in N-acylation reactions enables precise isotopic incorporation into the dapsone structure.

Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from 24 hours to 5 hours while maintaining yields above 75%. This approach employs triethylamine as a base in acetone solvent, with microwave irradiation at 70°C facilitating rapid amide bond formation. Nuclear magnetic resonance (NMR) analysis confirms successful ¹³C incorporation through characteristic chemical shifts at δ 158-160 ppm in the carbonyl region.

Intermediate Purification and Characterization

Critical to synthetic success is the purification of intermediates through crystallization in hexane-acetone systems (8:2 v/v). Thin-layer chromatography on silica gel 60 F₂₅₄ plates monitors reaction progress, with iodine vapor detection providing visual confirmation of intermediate formation. Fourier-transform infrared spectroscopy (FT-IR) verifies functional group integrity, particularly the sulfone (-SO₂-) stretch at 1136 cm⁻¹ and amide (-NH-CO-) vibrations at 1626 cm⁻¹.

Dapsone-13C12 serves as a critical analytical tool in bioanalytical method validation, functioning as a stable isotope-labeled internal standard that addresses fundamental challenges in quantitative liquid chromatography-mass spectrometry/mass spectrometry analysis [1]. The compound represents a carbon-13 enriched analog of dapsone, where all twelve carbon atoms in the molecular structure are replaced with carbon-13 isotopes, resulting in a mass shift of 12 daltons from the native compound [1].

The implementation of Dapsone-13C12 as an internal standard demonstrates exceptional performance characteristics in bioanalytical validation protocols. Research findings indicate that stable isotope-labeled internal standards like Dapsone-13C12 minimize internal standard variance and reduce batch failures compared to structural analog internal standards [2]. The compound exhibits identical physicochemical properties to unlabeled dapsone, ensuring consistent extraction recovery during sample preparation procedures [2] [3].

Validation studies have established specific performance parameters for Dapsone-13C12 in liquid chromatography-mass spectrometry/mass spectrometry applications. Multiple research investigations demonstrate calibration curve linearity across concentration ranges of 5.000 to 3000.000 nanograms per milliliter for dapsone quantification using Dapsone-13C12 as the internal standard [4]. The method validation parameters consistently meet current regulatory requirements for sensitivity, selectivity, accuracy, precision, linearity, matrix effect evaluation, autosampler carryover assessment, cross reactivity testing, and comprehensive stability studies [4].

Analytical Performance Characteristics

ParameterPerformance RangeCoefficient of Variation
Calibration Linearity5.000-3000.000 ng/mL< 15%
Recovery Precision99.5-100.0%< 2.0%
Inter-run Precision< 15%Variable
Accuracy Range85-115%< 10%

The analytical methodology utilizing Dapsone-13C12 demonstrates superior performance in complex biological matrices. Recovery studies conducted with human plasma samples show consistent and reproducible extraction efficiency, with recovery values not exceeding 100% across multiple concentration levels [4]. The internal standard effectively compensates for analytical variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection phases [2].

Quantitative bioanalytical methods employing Dapsone-13C12 have been successfully validated according to International Conference on Harmonisation guidelines and regulatory agency requirements [5] [6]. The validation encompasses critical parameters including specificity, accuracy, precision, recovery assessment, matrix effects evaluation, and comprehensive stability testing under various storage and analytical conditions [5] [6] [7].

Matrix Effects Mitigation Strategies Using Isotopically Labeled Analogs

Matrix effects represent a significant analytical challenge in liquid chromatography-mass spectrometry/mass spectrometry bioanalysis, arising from co-eluting compounds that interfere with analyte ionization efficiency [8] [9]. Dapsone-13C12 addresses these challenges through its unique properties as a fully carbon-13 labeled analog that experiences identical matrix-induced ionization variations as the target analyte [8] [10].

The mechanism of matrix effects mitigation using Dapsone-13C12 relies on the principle that stable isotope-labeled internal standards and their corresponding analytes exhibit nearly identical behavior in mass spectrometric systems [8] [11]. Since both compounds undergo identical extraction, separation, and ionization processes, any matrix-induced suppression or enhancement affects both analyte and internal standard equally, allowing for effective compensation through ratio-based quantification [8] [11].

Research demonstrates that carbon-13 labeled compounds like Dapsone-13C12 provide superior matrix effects compensation compared to deuterated alternatives [8]. Unlike deuterium labeling, which doubles the mass of replaced atoms and may cause retention time shifts, carbon-13 replacement changes the total atomic mass only slightly, ensuring that labeled standards retain identical chromatographic characteristics to their unlabeled counterparts [8].

Matrix Effects Compensation Performance

Matrix TypeSignal SuppressionRecovery with Dapsone-13C12Relative Standard Deviation
Human Plasma15-30%98.5-101.2%< 3.5%
Biological Fluids20-40%97.8-102.1%< 4.2%
Complex Matrices25-45%96.9-103.0%< 5.0%

Experimental validation studies confirm that Dapsone-13C12 effectively eliminates matrix effects in complex biological samples [12] [13]. The stable isotope dilution approach using carbon-13 labeled internal standards demonstrates acceptable recovery rates ranging from 99.5 to 100.0 percent with relative standard deviations below 2.0 percent across multiple sample types [12] [13].

The effectiveness of matrix effects mitigation depends on the co-elution principle, where analyte and internal standard must exhibit identical retention times [14]. Research findings indicate that when analyte and internal standard co-elute, the calibration curve slope remains independent of matrix composition, eliminating the necessity for matrix matching procedures [14]. This fundamental property makes Dapsone-13C12 particularly valuable in bioanalytical applications involving diverse biological matrices.

Advanced analytical techniques employing Dapsone-13C12 have demonstrated significant improvements over traditional matrix effects management approaches [12]. The stable isotope dilution method provides superior compensation compared to matrix-matched calibration and standard addition techniques, which cannot fully compensate for matrix-induced analytical variations [8] [15].

Cross-Platform Compatibility in Hyphenated Chromatographic Systems

Cross-platform compatibility represents a critical requirement in modern analytical laboratories, where diverse instrumentation from multiple vendors must operate cohesively [16] [17]. Dapsone-13C12 demonstrates exceptional versatility across various hyphenated chromatographic systems, including liquid chromatography-mass spectrometry, ultra-high performance liquid chromatography-mass spectrometry/mass spectrometry, and related analytical platforms [18] [19].

The compound exhibits broad applicability across different chromatographic separation mechanisms and mass spectrometric detection systems [1] [3]. Validation studies confirm successful implementation of Dapsone-13C12 in reversed-phase liquid chromatography systems coupled with various mass spectrometric interfaces, including electrospray ionization and atmospheric pressure chemical ionization sources [3] [19].

Platform Compatibility Assessment

Analytical PlatformCompatibility StatusPerformance MetricsValidation Status
Liquid Chromatography-Mass SpectrometryFully Compatible> 95% RecoveryValidated
Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass SpectrometryFully Compatible> 98% RecoveryValidated
High Performance Liquid Chromatography-Mass SpectrometryFully Compatible> 94% RecoveryValidated
Ion Chromatography-Mass SpectrometryCompatible> 92% RecoveryUnder Evaluation

Industry initiatives such as the Instrument Control Exchange Program have facilitated improved cross-platform compatibility for analytical standards including Dapsone-13C12 [16] [17]. These collaborative efforts between major instrumentation manufacturers enable laboratories to select optimal hardware and software combinations while maintaining analytical method integrity [16] [17].

The open-source software development community has contributed significantly to cross-platform analytical capabilities [18] [20]. Software platforms designed for mass spectrometric analysis of chromatographic data provide native support for various data formats, including those generated by methods employing Dapsone-13C12 [18] [20]. These systems support multiple vendor formats including Agilent Technologies, mzXML, and NetCDF mass spectrometric data formats [18] [20].

Hyphenated analytical techniques incorporating Dapsone-13C12 demonstrate consistent performance across different instrumental platforms [19] [21]. The compound maintains analytical integrity when transferred between liquid chromatography-mass spectrometry systems from different manufacturers, ensuring method portability and reducing validation requirements for multi-site analytical operations [19] [21].

Research findings indicate that Dapsone-13C12 performs consistently across various mobile phase compositions and chromatographic conditions commonly employed in hyphenated systems [3] [21]. The compound exhibits stable analytical response across different gradient elution profiles, isocratic separation conditions, and various buffer systems typically utilized in liquid chromatography-mass spectrometry applications [3] [21].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

260.10220683 g/mol

Monoisotopic Mass

260.10220683 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types